N-(4-Amino-3-methylphenyl)methanesulfonamide
CAS No.: 108791-97-5
Cat. No.: VC21325127
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108791-97-5 |
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Molecular Formula | C8H12N2O2S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | N-(4-amino-3-methylphenyl)methanesulfonamide |
Standard InChI | InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 |
Standard InChI Key | KXNLSBWXLKHGEB-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)NS(=O)(=O)C)N |
Canonical SMILES | CC1=C(C=CC(=C1)NS(=O)(=O)C)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(4-Amino-3-methylphenyl)methanesulfonamide features a benzene ring substituted with an amino group, a methyl group, and a methanesulfonamide moiety. The compound contains a sulfonamide group (SO₂NH) connected to a methylphenyl structure with an amino substituent. This structural arrangement contributes significantly to its chemical reactivity and potential biological activities.
The compound's structure incorporates several key functional groups that define its chemical behavior:
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A primary aromatic amine (-NH₂) at the para position
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A methyl group (-CH₃) at the meta position
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A methanesulfonamide group (-NHSO₂CH₃) attached to the aromatic ring
Fundamental Properties
The fundamental physical and chemical properties of N-(4-Amino-3-methylphenyl)methanesulfonamide are summarized in the following table:
Property | Value |
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CAS Number | 108791-97-5 |
Molecular Formula | C₈H₁₂N₂O₂S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | N-(4-amino-3-methylphenyl)methanesulfonamide |
Physical Appearance | Crystalline solid (typical for similar compounds) |
Classification | Aromatic amine, Sulfonamide |
These properties establish the fundamental characteristics of the compound and provide essential information for researchers working with this substance.
Structural Representations
The molecular structure of N-(4-Amino-3-methylphenyl)methanesulfonamide can be represented using various notations. The SMILES notation for this compound is CC1=C(C=CC(=C1)NS(=O)(=O)C)N, which provides a linear representation of the molecular structure in text format.
The compound's structure facilitates specific chemical interactions, including:
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Hydrogen bonding through the amino and sulfonamide groups
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π-π interactions through the aromatic ring
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Potential coordination with metal ions through the amino and sulfonamide groups
These structural features are critical determinants of the compound's reactivity and biological activity profiles.
Synthesis and Production
Synthetic Routes
The synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide typically involves a nucleophilic substitution reaction. The most common synthetic pathway utilizes 4-amino-3-methylbenzenesulfonyl chloride as a key precursor, which undergoes reaction with ammonia or an appropriate amine.
The general synthetic route can be outlined as follows:
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Preparation of 4-amino-3-methylbenzenesulfonyl chloride from the corresponding amine
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Nucleophilic substitution reaction with ammonia or an amine
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Purification steps including recrystallization or chromatographic techniques
This synthetic approach provides a reliable method for producing the target compound with good yields and purity.
Reaction Conditions
The reaction conditions for synthesizing N-(4-Amino-3-methylphenyl)methanesulfonamide require careful control to optimize yield and purity. Typical reaction conditions include:
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Solvent system: Dichloromethane or chloroform
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Temperature: Usually performed at controlled temperatures between 0-25°C
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pH control: Maintained in slightly basic conditions
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Reaction time: Varies depending on specific protocol, typically 2-8 hours
These conditions ensure proper formation of the sulfonamide bond while preserving the integrity of the amino group and other functional elements of the molecule.
Chemical Reactivity
Types of Reactions
N-(4-Amino-3-methylphenyl)methanesulfonamide can participate in various chemical reactions, primarily due to the presence of its amino and sulfonamide functional groups. The compound's reactivity profile includes:
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Nucleophilic reactions: The amino group can act as a nucleophile in various substitution and addition reactions
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Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions, with reactivity influenced by the amino and methyl substituents
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Oxidation-reduction reactions: The amino group can be oxidized to form nitro derivatives, while nitro analogues can be reduced to form the amino compound
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Acylation and alkylation: Both the amino and sulfonamide nitrogens can undergo acylation or alkylation reactions
These reaction types provide versatile pathways for chemical modifications and the synthesis of derivatives with potentially enhanced properties.
Reaction Mechanisms
The reaction mechanisms involving N-(4-Amino-3-methylphenyl)methanesulfonamide typically depend on the functional group participating in the reaction. For the amino group, nucleophilic mechanisms predominate, while the sulfonamide group can participate in both nucleophilic and electrophilic processes.
In electrophilic aromatic substitution reactions, the amino group acts as an ortho/para-directing activating group, while the sulfonamide functions as a meta-directing deactivating group. The combined effect of these groups, along with the methyl substituent, determines the regioselectivity of such reactions.
Biological Activities
Antimicrobial Properties
Sulfonamides are historically significant as antimicrobial agents, and N-(4-Amino-3-methylphenyl)methanesulfonamide shares structural similarities with established antimicrobial compounds. Sulfonamides typically exert their antimicrobial effects by inhibiting the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria.
While specific data on the antimicrobial efficacy of N-(4-Amino-3-methylphenyl)methanesulfonamide is limited in the provided research, the structural features suggest potential activity against various bacterial strains, particularly gram-positive bacteria.
Current Research and Applications
Research Focus
Current research on N-(4-Amino-3-methylphenyl)methanesulfonamide is primarily focused on exploring its potential applications in medicinal chemistry. Researchers are investigating:
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Structure-activity relationships to understand how structural modifications affect biological activity
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Pharmacological properties, including absorption, distribution, metabolism, and excretion profiles
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Potential as a building block for more complex pharmaceutical compounds
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Mechanism of action studies to elucidate how the compound interacts with biological targets
These research directions aim to expand the understanding of this compound's utility in drug development and other applications.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of N-(4-Amino-3-methylphenyl)methanesulfonamide exist, each with distinct properties and potential applications. A notable analogue is N-(3-methyl-4-nitrophenyl)methanesulfonamide (CAS 108791-96-4), which features a nitro group instead of an amino group.
The table below compares key properties of N-(4-Amino-3-methylphenyl)methanesulfonamide with its nitro analogue:
Property | N-(4-Amino-3-methylphenyl)methanesulfonamide | N-(3-methyl-4-nitrophenyl)methanesulfonamide |
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CAS Number | 108791-97-5 | 108791-96-4 |
Molecular Formula | C₈H₁₂N₂O₂S | C₈H₁₀N₂O₄S |
Molecular Weight | 200.26 g/mol | 230.24 g/mol |
Key Functional Group | Amino (-NH₂) | Nitro (-NO₂) |
Electronic Properties | Electron-donating amino group | Electron-withdrawing nitro group |
These differences in structure lead to significant variations in chemical reactivity and biological properties.
Comparative Properties
The structural differences between N-(4-Amino-3-methylphenyl)methanesulfonamide and its analogues result in distinct physicochemical and biological properties:
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Reactivity: The amino compound is generally more nucleophilic than its nitro counterpart
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Solubility: Amino derivatives typically show better water solubility than nitro analogues
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Biological activity: The biological activity profile differs due to the contrasting electronic effects of amino versus nitro groups
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Synthetic utility: The amino group provides more versatile options for further chemical modifications compared to the nitro group
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